Cas no 794573-84-5 (4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid)
4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid
- 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid
- CHEMBL1387163
- SCHEMBL6550922
- MLS000409297
- 4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoicacid
- 4-chloro-3-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic Acid
- AKOS034436328
- G21542
- 4-CHLORO-3-(N-(4-SULFAMOYLBENZYL)SULFAMOYL)BENZOIC ACID
- HMS2598K07
- UGB57384
- EN300-16092
- Z53039930
- SMR000243645
- 794573-84-5
-
- Inchi: 1S/C14H13ClN2O6S2/c15-12-6-3-10(14(18)19)7-13(12)25(22,23)17-8-9-1-4-11(5-2-9)24(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21)
- InChI Key: VFBBWVHYYRJPCK-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)O)C=C1S(NCC1C=CC(=CC=1)S(N)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 403.9903562Da
- Monoisotopic Mass: 403.9903562Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 160Ų
4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-16092-0.05g |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-16092-0.1g |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 0.1g |
$83.0 | 2023-02-09 | |
| Enamine | EN300-16092-0.25g |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 0.25g |
$116.0 | 2023-02-09 | |
| Enamine | EN300-16092-0.5g |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 0.5g |
$218.0 | 2023-02-09 | |
| Enamine | EN300-16092-1.0g |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 1.0g |
$314.0 | 2023-02-09 | |
| Enamine | EN300-16092-2.5g |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 2.5g |
$614.0 | 2023-02-09 | |
| Enamine | EN300-16092-5.0g |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 5.0g |
$908.0 | 2023-02-09 | |
| Enamine | EN300-16092-10.0g |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 10.0g |
$1346.0 | 2023-02-09 | |
| 1PlusChem | 1P019PF3-50mg |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 50mg |
$94.00 | 2025-03-03 | |
| 1PlusChem | 1P019PF3-100mg |
4-chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid |
794573-84-5 | 95% | 100mg |
$128.00 | 2025-03-03 |
4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid
Introduction to 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid (CAS No. 794573-84-5)
4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid, identified by its Chemical Abstracts Service (CAS) number 794573-84-5, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules characterized by its intricate sulfamoyl functional groups, which contribute to its unique chemical properties and biological activities. The presence of multiple sulfamoyl moieties not only enhances its molecular complexity but also opens up diverse possibilities for its application in drug design and development.
The structure of 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid consists of a benzoic acid core substituted with a chloro group at the 4-position and a sulfamoyl group at the 3-position, further modified by another sulfamoyl group attached to a phenyl ring. This arrangement creates a highly polar and charged molecule, making it an attractive candidate for interactions with biological targets such as enzymes and receptors. The dual sulfamoyl functionalities provide multiple sites for hydrogen bonding and electrostatic interactions, which are critical for binding affinity and specificity.
In recent years, there has been growing interest in the development of sulfonamide-based compounds due to their broad spectrum of biological activities. Sulfonamides are known for their ability to modulate enzyme activity, inhibit bacterial growth, and interact with nucleic acids. The specific scaffold of 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid positions it as a potential lead compound for further medicinal chemistry exploration. Its unique structural features make it a valuable tool for studying the mechanisms of various biological processes and for designing novel therapeutic agents.
One of the most compelling aspects of 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid is its potential application in the treatment of inflammatory diseases. Inflammatory processes are mediated by a complex interplay of cytokines, enzymes, and signaling pathways, many of which can be targeted by sulfonamide derivatives. Preclinical studies have demonstrated that compounds with similar structural motifs can inhibit key inflammatory enzymes such as COX-2 and LOX-5, thereby reducing inflammation and pain. The presence of multiple sulfamoyl groups in 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid may enhance its ability to interact with these targets, potentially leading to more potent anti-inflammatory effects.
Another area where this compound shows promise is in the field of oncology. Cancer cells often exhibit altered metabolic pathways and increased proliferation rates, making them susceptible to agents that disrupt these processes. Sulfonamide derivatives have been investigated for their ability to inhibit tyrosine kinases, which are overactive in many cancers. The structural features of 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid suggest that it could interfere with key signaling pathways involved in cancer cell growth and survival. Additionally, its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery systems, which could improve therapeutic efficacy while minimizing side effects.
The synthesis of 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid presents both challenges and opportunities for synthetic chemists. The multiple functional groups require careful handling to ensure regioselectivity and high yields. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and multi-step functional group transformations are employed to construct the complex scaffold efficiently. Recent advances in green chemistry have also influenced the synthesis process, emphasizing sustainable practices and minimizing waste generation.
Evaluation of the pharmacokinetic properties of 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid is crucial for determining its potential as a drug candidate. Studies have shown that sulfonamide compounds can exhibit varying degrees of solubility, bioavailability, and metabolic stability. The presence of multiple sulfamoyl groups may affect these properties significantly. Understanding how these structural features influence pharmacokinetics is essential for optimizing drug design and improving therapeutic outcomes. Computational modeling techniques are increasingly being used to predict these properties before experimental validation, saving time and resources in the drug development process.
The future directions for research on 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid include further exploration of its biological activities through structure-activity relationship (SAR) studies. By systematically modifying specific parts of the molecule, researchers can gain insights into which structural features are most important for biological function. Additionally, investigating the compound's interactions with specific proteins and enzymes using biophysical techniques such as X-ray crystallography can provide detailed information about its mechanism of action.
Given its promising preclinical data, 4-chloro-3-{(4-sulfamoylphenyl)methylsulfamoyl}benzoic acid represents a significant advancement in medicinal chemistry research. Its unique structure offers multiple avenues for therapeutic intervention across various disease areas including inflammation, cancer, and metabolic disorders. As research continues to uncover new applications for sulfonamide derivatives like this one, it is likely that CAS No. 794573-84-5 will play an increasingly important role in the development of next-generation pharmaceuticals.
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